Cas no 1119-43-3 (1,6-dimethyl hexa-2,4-dienedioate)

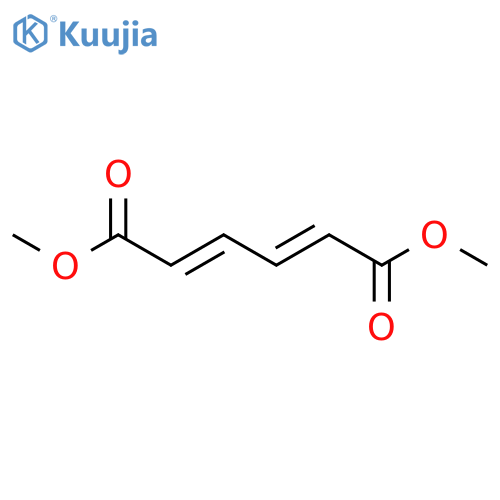

1119-43-3 structure

商品名:1,6-dimethyl hexa-2,4-dienedioate

1,6-dimethyl hexa-2,4-dienedioate 化学的及び物理的性質

名前と識別子

-

- 2,4-Hexadienedioicacid, 1,6-dimethyl ester, (2E,4E)-

- trans,trans-Dimethyl muconate

- Dimethyl (E,E)-muconate

- Dimethyl trans,trans-muconate

- NSC 167514

- 1,6-dimethyl hexa-2,4-dienedioate

- Dimethyl (E,E)-2,4-hexadienoate

- E2B8XTM21E

- DIMETHYL 2,4-HEXADIENE-1,6-DIOATE

- 2,4-Hexadienedioic acid, dimethyl ester,

- 1733-37-5

- 1,6-DIMETHYL (2E,4E)-HEXA-2,4-DIENEDIOATE

- (1E,3E)-1,3-Butadiene-1,4-dicarboxylic acid dimethyl ester

- starbld0008151

- BAA11943

- Muconic acid (E,E)-form dimethyl ester [MI]

- trans,trans-muconic acid dimethyl ester

- dimethyl (2E,4E)-hexa-2,4-dienedioate

- EN300-1700269

- dimethyl hexa-2,4-dienedioate

- 2,4-Hexadienedioic acid, 1,6-dimethyl ester, (2E,4E)-

- (E,E)-dimethyl muconate

- SCHEMBL821014

- 2, dimethyl ester, (E,E)-

- 2,4-HEXADIENEDIOIC ACID DIMETHYL ESTER

- 1119-43-3

- Dimethyl (E,Z)-muconate

- UNII-E2B8XTM21E

- dimethyl trans-transmuconate

- Q27276777

- 2,4-Hexadienedioic acid, dimethyl ester, (E,Z)-

- NSC167514

- EN300-2010616

- Dimethyl muconate, (E,E)-

- dimethyl trans-muconate

- NSC-167514

- trans,trans dimethyl muconate

- Dimethyl (E,Z)-2,4-hexadienedioate

- (2E,4E)-muconic acid dimethyl ester

-

- MDL: MFCD00185584

- インチ: InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3+,6-4+

- InChIKey: PXYBXMZVYNWQAM-GGWOSOGESA-N

- ほほえんだ: COC(/C=C/C=C/C(OC)=O)=O

計算された属性

- せいみつぶんしりょう: 170.0579

- どういたいしつりょう: 170.058

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 52.6A^2

じっけんとくせい

- 密度みつど: 1.099

- ゆうかいてん: 157-158 ºC

- ふってん: 251 ºC

- フラッシュポイント: 122 ºC

- 屈折率: 1.464

- PSA: 52.6

- LogP: 0.44480

1,6-dimethyl hexa-2,4-dienedioate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1700269-0.05g |

1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate |

1119-43-3 | 95% | 0.05g |

$64.0 | 2023-07-10 | |

| Enamine | EN300-1700269-0.1g |

1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate |

1119-43-3 | 95% | 0.1g |

$83.0 | 2023-07-10 | |

| Enamine | EN300-2010616-1.0g |

1,6-dimethyl hexa-2,4-dienedioate |

1119-43-3 | 1.0g |

$371.0 | 2023-07-10 | ||

| Enamine | EN300-2010616-10.0g |

1,6-dimethyl hexa-2,4-dienedioate |

1119-43-3 | 10.0g |

$1593.0 | 2023-07-10 | ||

| Enamine | EN300-2010616-2.5g |

1,6-dimethyl hexa-2,4-dienedioate |

1119-43-3 | 2.5g |

$726.0 | 2023-09-20 | ||

| Enamine | EN300-1700269-5.0g |

1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate |

1119-43-3 | 95% | 5.0g |

$908.0 | 2023-07-10 | |

| Enamine | EN300-2010616-1g |

1,6-dimethyl hexa-2,4-dienedioate |

1119-43-3 | 1g |

$371.0 | 2023-09-20 | ||

| Enamine | EN300-1700269-1.0g |

1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate |

1119-43-3 | 95% | 1.0g |

$314.0 | 2023-07-10 | |

| Enamine | EN300-1700269-10.0g |

1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate |

1119-43-3 | 95% | 10.0g |

$1346.0 | 2023-07-10 | |

| Enamine | EN300-2010616-0.5g |

1,6-dimethyl hexa-2,4-dienedioate |

1119-43-3 | 0.5g |

$356.0 | 2023-09-20 |

1,6-dimethyl hexa-2,4-dienedioate 関連文献

-

Amy E. Settle,Laura Berstis,Nicholas A. Rorrer,Yuriy Roman-Leshkóv,Gregg T. Beckham,Ryan M. Richards,Derek R. Vardon Green Chem. 2017 19 3468

-

Nicholas A. Rorrer,Derek R. Vardon,John R. Dorgan,Erica J. Gjersing,Gregg T. Beckham Green Chem. 2017 19 2812

-

Rui Lu,Huifang Jiang,Xiaoqin Si,Xiaolin Luo,Fang Lu,Jie Xu Chem. Commun. 2020 56 7499

-

4. 462. The third isomeric (cis-trans-) muconic acidJ. A. Elvidge,R. P. Linstead,Peter Sims,B. A. Orkin J. Chem. Soc. 1950 2235

-

D. Rabinovich,G. M. J. Schmidt J. Chem. Soc. B 1967 286

1119-43-3 (1,6-dimethyl hexa-2,4-dienedioate) 関連製品

- 3052-50-4(Maleic Acid Monomethyl Ester (~90%))

- 23057-98-9(Dimethyl Fumarate-d2)

- 624-48-6(Dimethyl Maleate)

- 689-89-4(Sorbic Acid Methyl Ester)

- 1515-80-6(Methyl sorbate)

- 1515-75-9(2,4-Pentadienoic acid,methyl ester)

- 2396-84-1(Sorbic Acid Ethyl Ester)

- 624-49-7(Dimethyl fumarate)

- 2756-87-8(Monomethyl fumarate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬